Product packaging for FGIN 1-27(Cat. No.:CAS No. 142720-24-9)

FGIN 1-27

Cat. No.: B114404
CAS No.: 142720-24-9
M. Wt: 436.6 g/mol
InChI Key: VUWXAQFLTSBUDB-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Characterization

FGIN-1-27, chemically identified as N,N-di-n-hexyl 2-(4-fluorophenyl)indole-3-acetamide, emerged from a class of compounds known as 2-aryl-3-indoleacetamides (FGIN-1). nih.gov This class was developed as potent and selective ligands for what was then known as the mitochondrial diazepam-binding inhibitor (DBI) receptor (MDR) or peripheral benzodiazepine (B76468) receptor (PBR). nih.govmedchemexpress.com This receptor is now widely recognized as the translocator protein (TSPO), an 18 kDa protein located in the outer mitochondrial membrane. researchgate.netnih.gov

The initial characterization of the FGIN-1 series revealed that their high-affinity binding to this receptor depended on specific chemical features, including the dialkylation of the amide, the length of the alkyl chains, and the halogenation of the aryl groups attached to the indole (B1671886) nucleus. nih.gov FGIN-1-27 was noted for its ability to cross the blood-brain barrier, a crucial property for its investigation in neurological studies. nih.govmedchemexpress.comnih.gov Research also showed that FGIN-1 derivatives, including FGIN-1-27, did not bind to a wide range of other receptors, such as GABA-A, dopamine, serotonin, or opiate receptors, highlighting their specificity. nih.gov Some early research also explored its potential use as a tracer for diagnostic imaging in the context of neuroinflammation and neurodegeneration. researchgate.netnih.gov

Broad Significance in Biological and Pharmacological Studies

The significance of FGIN-1-27 in research stems primarily from its function as an agonist for the translocator protein (TSPO). biorxiv.orgbiorxiv.orgnih.gov TSPO is involved in several cellular processes, most notably the transport of cholesterol into mitochondria, which is the rate-limiting step in the synthesis of steroids. nih.gov Consequently, much of the research on FGIN-1-27 has focused on its ability to stimulate steroidogenesis, particularly the production of neuroactive steroids like allopregnanolone (B1667786). researchgate.netnih.gov This mechanism is believed to underlie many of its observed biological effects.

The compound has been extensively studied for its anxiolytic (anti-anxiety) and anti-panic effects in various animal models, including non-mammalian models like zebrafish and wall lizards. biorxiv.orgbiorxiv.orgnih.govdoi.org Studies have shown that FGIN-1-27 can reduce anxiety-like behaviors, often with fewer sedative effects compared to traditional benzodiazepines like diazepam. biorxiv.orgnih.govdoi.org Its anticonvulsant properties have also been documented; for instance, it can delay the onset of isoniazid-induced convulsions. nih.govmedchemexpress.com

Beyond neuroscience, the utility of FGIN-1-27 has expanded into other significant research areas:

Immunology : Research indicates that FGIN-1-27 can inhibit the differentiation and pathogenicity of Th17 cells, which are key drivers of autoimmune diseases. nih.govnih.gov This suggests a potential role in studying treatments for autoimmunity by metabolically reprogramming these pathogenic cells. nih.gov Interestingly, some findings suggest these effects on Th17 cells may be independent of its binding to TSPO. nih.govnih.gov

Endocrinology : FGIN-1-27 has been shown to stimulate testosterone (B1683101) production. nih.govoup.com Studies in male rats demonstrated that the compound could increase serum testosterone and luteinizing hormone (LH) levels, suggesting it may act both directly on testicular Leydig cells and indirectly via the hypothalamic-pituitary-gonadal axis. nih.govoup.comsigmaaldrich.com

Dermatology and Cell Biology : The compound has been investigated for its anti-melanogenic properties. nih.gov Research has shown that FGIN-1-27 can inhibit melanogenesis (the production of melanin) in both cell cultures and in vivo models by downregulating key proteins and suppressing specific signaling pathways. researchgate.netnih.gov It has also been noted for demonstrating pro-apoptotic (cell death-promoting) activity in certain contexts. researchgate.net

The diverse applications of FGIN-1-27 in academic research are summarized in the table below.

Research AreaKey FindingsInvestigated Models
Neuropharmacology Exhibits anti-anxiety, anti-panic, and anticonvulsant effects. nih.govbiorxiv.orgdoi.orgRodents, Zebrafish, Wall Lizards. nih.govbiorxiv.orgdoi.org
Immunology Inhibits differentiation of pathogenic Th17 cells. nih.govnih.govIn vitro cell cultures, In vivo autoimmune models (EAE). nih.govnih.gov
Endocrinology Acutely increases serum testosterone and luteinizing hormone. nih.govoup.comSprague-Dawley Rats. nih.govoup.com
Dermatology Inhibits melanogenesis (melanin production). nih.govB16F10 melanoma cells, Zebrafish, Guinea Pigs. nih.gov

The following table details some of the specific biological processes affected by FGIN-1-27.

Biological ProcessEffect of FGIN-1-27Primary Mechanism
Neurosteroidogenesis StimulationAgonism of Translocator Protein (TSPO), leading to increased cholesterol transport. researchgate.netnih.govnih.gov
Th17 Cell Differentiation InhibitionMetabolic reprogramming, including induction of the amino acid starvation response. nih.govnih.gov
Leydig Cell Steroidogenesis StimulationDirect action on Leydig cells and indirect action via Luteinizing Hormone. nih.govoup.com
Melanogenesis InhibitionSuppression of PKA/CREB, PKC-β, and MAPK signaling pathways. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37FN2O B114404 FGIN 1-27 CAS No. 142720-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWXAQFLTSBUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162141
Record name 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142720-24-9
Record name 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142720-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Targets and Elucidated Mechanisms of Action

Translocator Protein (TSPO) Agonism

Affinity and Selectivity for TSPO (Formerly Peripheral Benzodiazepine (B76468) Receptor/Mitochondrial Diazepam Binding Inhibitor Receptor)

FGIN-1-27 demonstrates high affinity for TSPO, with a reported dissociation constant (K_i) of 5 nM. caymanchem.comtocris.comprobechem.com This high affinity underscores its potency as a TSPO ligand. It binds specifically to TSPO on mitochondrial membranes and is distinct from central benzodiazepine receptors (CBRs). tocris.comnih.gov Comparative studies with central benzodiazepine agonists like diazepam have shown that FGIN-1-27 produces anti-anxiety and anti-panic effects with fewer sedative outcomes, further highlighting its selective interaction with TSPO. biorxiv.orgnih.gov

However, it is important to note that while TSPO is its reported target, some research indicates that FGIN-1-27's effects in specific cellular contexts, such as the inhibition of Th17 cell differentiation, may occur independently of TSPO binding. researchgate.netnih.govresearchgate.netresearchgate.net In these instances, the observed effects were attributed to a metabolic reprogramming of the cells rather than direct TSPO interaction. researchgate.netnih.govresearchgate.net

Table 1: FGIN-1-27 Binding Affinity for TSPO

TargetK_i (nM)Reference
TSPO5 caymanchem.comtocris.comprobechem.com

Role in Mitochondrial Bioenergetics and Homeostasis

The impact of FGIN-1-27 on mitochondrial membrane potential (ΔΨm) can vary depending on the cellular context and concentration. FGIN-1-27 has been shown to promote mitochondrial depolarization. nih.govjci.org Conversely, in human osteoblast-like cells, exposure to 10-5 M FGIN-1-27 resulted in a substantial increase in ΔΨm, averaging 425%. nih.gov This suggests a context-dependent response. In another study, FGIN-1-27 treatment was found to restore mitochondrial function and reduce heightened mitochondrial membrane potential in cultured astrocytes that had undergone radiation-induced hyperactivation, thereby mitigating mitochondrial hyperfunction. nih.gov TSPO ligands, including FGIN-1-27, are known to modulate the mitochondrial inner membrane anion channel (IMAC), which is implicated in ΔΨm oscillations. nih.govjci.org

Table 2: FGIN-1-27 Modulation of Mitochondrial Membrane Potential (ΔΨm)

Cell TypeFGIN-1-27 ConcentrationEffect on ΔΨmReference
Human Osteoblast-like Cells10-5 MIncreased by 425% nih.gov
Cultured AstrocytesNot specifiedReduced heightened ΔΨm, restored function nih.gov
General Cardiac Cells46 µMPromoted depolarization nih.govjci.org

FGIN-1-27 influences key cellular metabolic processes, including ATP synthesis and glucose metabolism. In human osteoblast-like cells, FGIN-1-27 at a concentration of 10-5 M significantly suppressed cellular ATP content by an average of 83% and reduced the incorporation of [(18)F]-FDG (a marker of glucose metabolism) by 43%. nih.gov Broadly, TSPO ligands, including FGIN-1-27, have been reported to decrease glycolytic activity and cellular ATP levels. worktribe.com

In the context of Th17 cells, FGIN-1-27 induces a metabolic switch. This switch is characterized by the downregulation of glycolytic enzymes and intermediates, along with the activation of the amino acid starvation response. nih.govresearchgate.net Furthermore, FGIN-1-27 has been observed to alter the cellular fatty acid composition in these cells. researchgate.netnih.govresearchgate.net Beyond this, TSPO ligands, including FGIN-1-27, are implicated in regulating mitochondrial activity and cholesterol transport, which in turn can influence adipogenesis and glucose absorption. spandidos-publications.com

Table 3: FGIN-1-27 Effects on Cellular Metabolic Processes

Process/MetaboliteCell TypeFGIN-1-27 ConcentrationEffectReference
ATP ContentHuman Osteoblast-like Cells10-5 MSuppressed by 83% nih.gov
[(18)F]-FDG IncorporationHuman Osteoblast-like Cells10-5 MSuppressed by 43% nih.gov
Glycolytic Enzymes/IntermediatesTh17 CellsNot specifiedDownregulated nih.govresearchgate.net
Amino Acid Starvation ResponseTh17 CellsNot specifiedActivated nih.govresearchgate.net
Fatty Acid CompositionTh17 CellsNot specifiedAltered researchgate.netnih.govresearchgate.net

TSPO is intricately involved in the regulation of reactive oxygen species (ROS) production and oxidative stress pathways. researchgate.netspandidos-publications.comfrontiersin.org The influence of FGIN-1-27 on ROS production can be complex and context-dependent. While some studies suggest that TSPO ligand administration, including FGIN-1-27, can decrease oxidative stress frontiersin.org and that FGIN-1-27 restored mitochondrial function and reduced oxidative metabolite production in irradiated astrocytes nih.gov, other findings present a different picture. In Th17 cells, FGIN-1-27 treatment led to a dose-dependent increase in intracellular ROS levels. nih.govresearchgate.net It was observed that pre-treatment with the antioxidant N-acetyl cysteine (NAC) only partially rescued the defective IL-17 production, indicating that mechanisms beyond oxidative stress contribute to FGIN-1-27's effects in this specific cellular context. nih.govresearchgate.net

The mitochondrial network is a dynamic system undergoing continuous fission and fusion events, which are crucial for maintaining mitochondrial quality control and adapting to cellular energetic and metabolic demands. researchgate.net The 18 kDa TSPO, located on the outer mitochondrial membrane, plays a role in this mitochondrial quality control. spandidos-publications.com TSPO agonists, such as FGIN-1-27, have been demonstrated to improve mitochondrial networks and reverse astrocyte activation under challenging conditions, such as high-salt neurotoxicity. researchgate.net Furthermore, FGIN-1-27, as a TSPO agonist, is capable of maintaining the structural integrity of the mitochondrial membrane. researchgate.net

Promotion of Neurosteroidogenesis

FGIN-1-27 is recognized for its ability to stimulate the synthesis of neuroactive steroids. researchgate.netcaymanchem.comhellobio.comtocris.comwikipedia.orgbiomol.comnih.gov

FGIN-1-27 indirectly potentiates GABAA receptor signaling through its primary action of promoting neurosteroidogenesis. caymanchem.comhellobio.comnih.govtocris.combiomol.combiorxiv.org Neurosteroids possess a distinct binding domain on the GABAA receptor, enabling them to exert anxiolytic effects. biorxiv.org It is important to note that FGIN-1-27 itself does not directly bind to GABAA receptors. nih.gov

The translocator protein (TSPO) is an integral component of the mitochondrial cholesterol transport pathway, playing a critical role in the regulation of steroidogenesis. biorxiv.org TSPO, in conjunction with the steroidogenic acute regulatory (StAR) protein, facilitates the transport of cholesterol into the mitochondria, a process considered a rate-limiting step in neurosteroid biosynthesis, particularly for allopregnanolone (B1667786). nih.gov Following cholesterol transport, cytochrome P450-dependent C27 side chain cleavage enzymes (P450scc, also known as CYP11A1) catalyze the oxidation of cholesterol to pregnenolone (B344588). nih.govnih.gov Subsequently, pregnenolone is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase enzymes. Progesterone can then be further metabolized to allopregnanolone through the sequential actions of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov The anticonvulsant activity of FGIN-1-27 is inhibited by the TSPO antagonist PK 11195, underscoring that its mechanism of action in this context is mediated via TSPO. nih.gov FGIN-1-27 exhibits a high binding affinity for TSPO, with a reported Ki value of 5 nM, and effectively displaces other known TSPO ligands like PK-11195. caymanchem.comtocris.combiomol.comglpbio.comnih.gov

Table 1: Key Neurosteroid Production by FGIN-1-27

NeurosteroidEffect of FGIN-1-27Reference
Pregnenolone80-150% increase in brain content (in adrenalectomized and castrated rats) nih.gov
AllopregnanoloneEnhanced production researchgate.netcaymanchem.comhellobio.comtocris.comwikipedia.orgbiomol.comnih.govgabarx.com

Table 2: FGIN-1-27 Binding Affinity for TSPO

TargetBinding Affinity (Ki)Reference
TSPO5 nM caymanchem.comtocris.combiomol.comglpbio.com

TSPO-Independent and Emerging Mechanisms

Beyond its TSPO-mediated effects, FGIN-1-27 also modulates the differentiation of T-helper 17 (Th17) cells. nih.govresearchgate.netresearchgate.net In in vitro studies using purified CD4+ T cells from mouse spleens and lymph nodes, FGIN-1-27 dose-dependently inhibited the generation of IL-17 producing CD4+ T cells, leading to an 85% reduction without affecting cell viability. nih.govresearchgate.net Notably, this inhibitory effect on Th17 differentiation has been demonstrated to be independent of TSPO. nih.govresearchgate.netnih.gov Research involving TSPO knockout mice indicated that FGIN-1-27 continued to downregulate Th17 differentiation, and no correlation was observed between FGIN-1-27's binding to TSPO and its impact on IL-17 production. nih.govresearchgate.net The mechanism underlying this TSPO-independent action involves metabolic reprogramming of Th17 cells, characterized by a reduction in glycolytic enzymes and intermediates, increased phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and translation of activating transcription factor 4 (ATF4) (leading to activation of the amino acid starvation response), and alterations in the composition and balance of fatty acids. nih.gov

FGIN-1-27 is a potent suppressor of IL-17 production. nih.govresearchgate.netresearchgate.net It inhibits the production of IL-17 by CD4+ T cells. portlandpress.com This compound ameliorates autoimmunity by metabolically reprogramming pathogenic Th17 cells. nih.govnih.gov Its efficacy has been observed in therapeutic settings, where it reduced the number of IL-17 producing cells in re-stimulated polarized Th17 cells. researchgate.net

Table 3: Effect of FGIN-1-27 on IL-17 Production

Cell Type / ConditionEffect on IL-17 ProductionReference
Mouse CD4+ T cells (Th17 polarizing conditions)Abolished 85% of IL-17 producing cells (dose-dependent) nih.govresearchgate.net

Pharmacological Profile and Biological Activities in Preclinical Investigations

Immunomodulatory and Anti-Inflammatory Effects

Suppression of Autoimmune Responses (e.g., Experimental Autoimmune Encephalomyelitis)

FGIN-1-27 demonstrates a notable capacity to suppress autoimmune responses, particularly through its effects on pathogenic T helper 17 (Th17) cells. Preclinical studies have revealed that FGIN-1-27 inhibits the differentiation and pathogenicity of Th17 cells both in vitro and in vivo researchgate.netnih.govnih.gov. This suppressive effect is remarkably independent of its established target, Translocator Protein (TSPO), and is instead mediated by a metabolic reprogramming within Th17 cells researchgate.netnih.govnih.gov. This metabolic shift leads to the induction of an amino acid starvation response and alters cellular fatty acid composition researchgate.netnih.gov.

Table 1: Impact of FGIN-1-27 on Th17 Cell Differentiation and EAE Clinical Scores

ParameterControl (DMSO)FGIN-1-27 Treated (in vitro)FGIN-1-27 Treated (EAE Model)Reference
Intracellular IL-17 Production (% of cells)100%Dose-dependent decrease (up to 85% inhibition)Significant reduction in CNS-infiltrating cells researchgate.netnih.govresearchgate.net
Th17 Cell PathogenicityHighInhibitedReduced researchgate.netnih.govnih.gov
EAE Clinical ScoresHigherN/AMilder, Delayed Onset, Reduced Severity researchgate.netresearchgate.net
Glycolytic EnzymesNormalDownregulatedN/A researchgate.netnih.gov
eIF2α PhosphorylationNormal4.5-fold increaseN/A researchgate.net
ATF4 TranslationNormal2.8-fold increaseN/A researchgate.net

Regulation of Inflammatory Pathways

Table 2: Effect of FGIN-1-27 on Pro-inflammatory Cytokine Secretion in Glial Cells (50 µM FGIN-1-27 Pre-treatment)

Cell TypeStimulantCytokineControl (Stimulant Alone)FGIN-1-27 Treated (Suppression)Reference
MicrogliaPam3CSK4TNF-αHighSuppressed en-journal.org
MicrogliaPam3CSK4IL-6HighSuppressed en-journal.org
MicrogliaLPSTNF-αHighSuppressed en-journal.org
MicrogliaLPSIL-6HighSuppressed en-journal.org
AstrocytesPam3CSK4TNF-αHighAttenuated en-journal.org
AstrocytesPam3CSK4IL-6HighAttenuated en-journal.org
AstrocytesLPSTNF-αHighAttenuated en-journal.org
AstrocytesLPSIL-6HighAttenuated en-journal.org

Endocrine System Modulation

Stimulation of Leydig Cell Steroidogenesis

FGIN-1-27 is a potent stimulator of Leydig cell steroidogenesis, the process by which Leydig cells produce testosterone (B1683101). Its mechanism of action involves directly influencing Leydig cells, primarily by enhancing the translocation of cholesterol to the inner mitochondrial membrane hellobio.comnih.govacesisbio.comnih.govoup.comfrontiersin.org. This cholesterol translocation is a critical and rate-determining step in the biosynthesis of steroid hormones nih.govacesisbio.comoup.comresearchgate.netnih.gov.

In vitro studies using isolated Leydig cells from both young and aged rats have demonstrated that FGIN-1-27 significantly increases testosterone production nih.govnih.govoup.com. Notably, FGIN-1-27 can induce a rapid increase in testosterone production, with significant effects observed as early as 15 minutes, a timeframe where Luteinizing Hormone (LH) alone might not yet show an effect nih.gov. An additive effect on testosterone production was observed when FGIN-1-27 and LH were used in combination nih.gov. While FGIN-1-27's effects are consistent with its proposed role in increasing cholesterol transport to the inner mitochondrial membrane, studies suggest that its action on steroidogenesis may not be primarily mediated by increasing the expression of key steroidogenic genes such as Star or Lipe nih.govnih.gov. The stimulatory effect of FGIN-1-27 on testosterone production was sensitive to PKA inhibitors, suggesting that its actions on steroidogenesis occur at or beyond the mitochondrial level nih.gov.

Table 3: Comparative Effect of FGIN-1-27 and LH on Testosterone Production in Isolated Leydig Cells

Treatment (40 µM FGIN-1-27 / 0.1 ng/ml LH)Testosterone Production at 15 minTestosterone Production at 30 minTestosterone Production at 2 hReference
ControlBaselineBaselineBaseline nih.gov
FGIN-1-27Significantly IncreasedSignificantly IncreasedSignificantly Increased nih.gov
LHNo effectSignificantly IncreasedSignificantly Increased nih.gov
FGIN-1-27 + LHN/AAdditive effectAdditive effect nih.gov

Impact on Endogenous Testosterone Production and Spermatogenesis

A significant finding in preclinical investigations is FGIN-1-27's ability to increase endogenous testosterone production without the negative consequences on spermatogenesis often associated with exogenous testosterone administration. Studies in young and aged Brown Norway rats, as well as in sickle cell disease (SCD) mice, have shown that FGIN-1-27 administration leads to a significant increase in serum testosterone levels nih.govacesisbio.comnih.govresearchgate.netnih.gov.

Crucially, unlike exogenous testosterone replacement therapy (TRT), which typically suppresses Leydig cell testosterone formation and reduces intratesticular testosterone concentrations to levels below those required for quantitative spermatogenesis due to negative feedback on LH, FGIN-1-27 achieves elevated serum testosterone levels without diminishing intratesticular testosterone or negatively affecting testicular sperm numbers acesisbio.comresearchgate.netnih.govfrontiersin.org. This distinct advantage highlights FGIN-1-27 as a potential approach to increase serum testosterone while preserving male reproductive function acesisbio.comresearchgate.netnih.gov.

Furthermore, FGIN-1-27 has been observed to increase serum LH levels, suggesting a dual mechanism for its testosterone-boosting effects—both direct stimulation of Leydig cells and indirect stimulation via LH nih.govacesisbio.com. The compound's capacity to increase testosterone even in LH-deficient rats (induced by cetrorelix) reinforces its direct action on Leydig cells acesisbio.comresearchgate.net.

Table 4: Comparison of FGIN-1-27 and Exogenous Testosterone Effects on Serum Testosterone and Spermatogenesis

TreatmentSerum Testosterone LevelsIntratesticular TestosteroneSpermatogenesisLeydig Cell T FormationSerum LH LevelsReference
ControlNormalNormalNormalNormalNormal acesisbio.comresearchgate.net
Exogenous TestosteroneIncreasedReduced (below maintenance)SuppressedSuppressedSuppressed acesisbio.comresearchgate.netnih.gov
FGIN-1-27Increased (Eugonadal)MaintainedNot negatively affectedStimulatedIncreased (sometimes) acesisbio.comresearchgate.netnih.gov
FGIN-1-27 (LH-deficient)IncreasedMaintainedN/AStimulatedN/A acesisbio.comresearchgate.net

Cellular and Tissue-Specific Responses

Effects on Astrocytic Function and Pathophysiology

FGIN-1-27 exhibits significant effects on astrocytic function and pathophysiology, particularly in the context of radiation-induced brain injury. Research has shown that FGIN-1-27 can mitigate radiation-induced mitochondrial hyperfunction and cellular hyperactivation in cultured astrocytes nih.gov. Radiation exposure leads to astrocytic hyperactivation, causing them to transform into neurotoxic A1-type astrocytes, alongside mitochondrial hyperfunction, elevated mitochondrial membrane potential, and increased production of oxidative metabolites nih.gov.

Treatment with FGIN-1-27 effectively restored mitochondrial function, reduced the production of oxidative metabolites, alleviated astrocyte hyperactivity, decreased the number of detrimental A1-type astrocytes, and reinstated the proliferative capacity of these cells nih.gov. These findings suggest that FGIN-1-27, as a TSPO ligand, holds potential as a therapeutic strategy to ameliorate astrocyte dysfunction in conditions like radiation-induced brain injury nih.gov. Additionally, as noted in Section 3.2.2, FGIN-1-27 also suppresses pro-inflammatory cytokine production in astrocytes when stimulated with TLR ligands en-journal.org.

Table 5: Effects of FGIN-1-27 on Radiation-Induced Astrocytic Changes

ParameterRadiation Exposure (Control)FGIN-1-27 Treatment (Post-Radiation)Reference
Astrocytic HyperactivationIncreasedMitigated nih.gov
A1-type AstrocytesIncreasedDecreased nih.gov
Cell Proliferation CapacityReducedRestored nih.gov
Mitochondrial FunctionHyperfunctionRestored nih.gov
Mitochondrial Membrane PotentialHeightenedReduced nih.gov
Oxidative Metabolite ProductionIncreasedReduced nih.gov

Methodologies and Animal/cellular Models Utilized in Fgin 1 27 Research

In Vitro Experimental Paradigms

In vitro studies have been fundamental in characterizing the molecular interactions and cellular effects of FGIN-1-27. These experiments utilize isolated cells and biochemical systems to provide a controlled environment for detailed analysis.

A variety of cell lines have been instrumental in FGIN-1-27 research, allowing scientists to investigate its effects on specific cell types and pathways. For instance, the compound's impact on steroidogenesis has been examined using Y-1 adrenocortical and MA-10 Leydig cell lines researchgate.net. The role of FGIN-1-27 in immunology has been explored through its effects on the differentiation of Th17 cells, which are significant drivers of autoimmune diseases researchgate.netnih.govnih.gov. Studies have also utilized glial cells to investigate the production of neurosteroids rndsystems.comtocris.com.

Cell Type/LineResearch FocusKey Findings Related to Methodology
Th17 Cells Autoimmunity, Cellular DifferentiationFGIN-1-27 was found to inhibit the differentiation and pathogenicity of Th17 cells. nih.govnih.gov
Leydig Cells (MA-10, isolated primary cells) SteroidogenesisCulturing isolated Leydig cells with FGIN-1-27 resulted in a significant increase in testosterone (B1683101) production. nih.govoup.com
Adrenocortical Cells (Y-1) SteroidogenesisThe Y-1 cell line was used as a model system to study mitochondrial steroidogenesis regulation. researchgate.net
Glial Cells Neurosteroid ProductionFGIN-1-27 was shown to induce the production of pregnenolone (B344588) in glial cells. rndsystems.comtocris.com

Receptor binding assays have been crucial for determining the affinity and specificity of FGIN-1-27 for its molecular targets. Radioligand displacement studies are a common technique used in this context. In one such biochemical assay, the ability of FGIN-1-27 to bind to the 18 kDa translocator protein (TSPO) was measured by its capacity to displace a well-characterized radiolabeled TSPO ligand, PK-11195 nih.gov. These studies confirmed that FGIN-1-27 binds with high affinity to the mitochondrial diazepam binding inhibitor (DBI) receptor, also known as the peripheral benzodiazepine (B76468) receptor (PBR) or TSPO rndsystems.comtocris.comwikipedia.org. The binding affinity (Ki) for the peripheral benzodiazepine receptor has been determined to be 5.0 nM medchemexpress.com. Interestingly, further research has indicated that the compound's effect on Th17 cell differentiation is independent of its binding to TSPO nih.govnih.gov.

Biochemical assays have provided quantitative data on the functional consequences of FGIN-1-27's interactions. A primary focus has been its effect on steroid production. Assays measuring testosterone levels in the culture medium of isolated Leydig cells demonstrated a significant increase following treatment with FGIN-1-27 nih.govoup.com. Similarly, the production of pregnenolone was shown to increase in glial cells, with an EC50 value of 3 nM rndsystems.comtocris.com. In studies related to sickle cell disease models, FGIN-1-27 was found to restore the activity of phosphodiesterase 5 (PDE5) and decrease NADPH oxidase-mediated oxidative stress in penile tissue nih.gov.

Assay TypeModel SystemMeasured ParameterOutcome
Steroidogenesis Assay Isolated Leydig CellsTestosterone ProductionFGIN-1-27 significantly increased testosterone production. nih.govoup.com
Steroidogenesis Assay Glial CellsPregnenolone ProductionFGIN-1-27 induced pregnenolone production with an EC50 of 3 nM. rndsystems.comtocris.com
Enzymatic Activity Assay Penile Tissue (from Sickle Cell Mice)Phosphodiesterase 5 (PDE5) ActivityFGIN-1-27 treatment restored PDE5 activity. nih.gov
Oxidative Stress Assay Penile Tissue (from Sickle Cell Mice)NADPH Oxidase ActivityFGIN-1-27 treatment decreased NADPH oxidase-mediated oxidative stress. nih.gov

To understand the genetic and protein-level changes induced by FGIN-1-27, researchers have employed various molecular biology techniques. Quantitative polymerase chain reaction (qPCR) has been used to analyze the expression of steroidogenic genes, such as Lipe, Star, Tspo, Cyp11a1, Cyp17a1, and Nr5a1, in Leydig cells nih.gov. In studies on Th17 cells, qPCR was used to quantify the transcript levels of key genes, including Il17a, Il17f, and Il23r nih.gov. Proteomics techniques like immunoblotting (Western blotting) have been utilized to detect the presence and quantity of specific proteins, such as verifying the absence of TSPO in knockout mice models nih.gov.

In Vivo Experimental Models

In vivo studies using animal models are essential for understanding the physiological and behavioral effects of FGIN-1-27 in a whole-organism context.

Several mammalian models have been used to investigate the systemic effects of FGIN-1-27. Sprague-Dawley rats have been used to study the acute effects of the compound on serum testosterone and luteinizing hormone (LH) levels, revealing that a single administration can significantly increase both nih.govoup.com. To explore its immunomodulatory properties, a mouse model of experimental autoimmune encephalomyelitis (EAE), which mimics aspects of multiple sclerosis, was used. In this model, FGIN-1-27 was shown to ameliorate autoimmunity by affecting pathogenic Th17 cells nih.govnih.gov. Additionally, a sickle cell disease (SCD) mouse model was employed to demonstrate that FGIN-1-27 could control priapism by stimulating endogenous testosterone production nih.gov. Non-mammalian models, such as zebrafish and wall lizards, have also been used to assess anti-anxiety and anti-panic effects researchgate.netdoi.orgbiorxiv.org.

Animal ModelResearch AreaKey Methodological Application
Sprague-Dawley Rats EndocrinologyAssessment of acute changes in serum testosterone and luteinizing hormone levels following FGIN-1-27 administration. nih.govoup.com
Experimental Autoimmune Encephalomyelitis (EAE) Mice AutoimmunityUsed to demonstrate that FGIN-1-27 can inhibit the pathogenicity of Th17 cells in vivo and limit CNS pathology. researchgate.netnih.govnih.gov
Sickle Cell Disease (SCD) Mice Hematological Disorders/UrologyInvestigated the effect of stimulating endogenous testosterone production on priapism. nih.gov
Zebrafish (Danio rerio) Behavioral PharmacologyUtilized in a light/dark preference test to assess anxiety-like behavior. researchgate.netbiorxiv.org
Wall Lizards (Tropidurus oreadicus) Behavioral PharmacologyEmployed in a defense test battery to evaluate anxiety- and fear-like behaviors. researchgate.netbiorxiv.org

Non-Mammalian Vertebrate Models

Non-mammalian vertebrates have served as valuable models for investigating the behavioral pharmacology of FGIN-1-27, particularly its effects on anxiety and fear-like behaviors.

In zebrafish (Danio rerio) , FGIN-1-27 has been shown to reduce anxiety-like behavior in the light/dark preference test biorxiv.org. This effect was comparable to that of diazepam, a classic anxiolytic, but with fewer sedative side effects biorxiv.org. The study in zebrafish demonstrated that FGIN-1-27 decreased scototaxis (a preference for dark environments), thigmotaxis (a tendency to remain close to the walls of an enclosure), freezing, and risk assessment behaviors.

In the wall lizard (Tropidurus oreadicus) , FGIN-1-27 was also found to reduce anxiety- and fear-like behaviors in a defense test battery biorxiv.org. The compound decreased defensive behaviors such as tonic immobility, ventilatory frequency, freezing, and circling, while it increased tongue-flicking, an exploratory behavior doi.org. Notably, in lizards, FGIN-1-27 appeared to be more effective than diazepam in reducing these defensive behaviors doi.org.

These findings in non-mammalian models suggest a functional conservation of the TSPO in defensive behavior and support the use of these models in behavioral pharmacology for screening anxiolytic compounds biorxiv.org.

Non-Mammalian ModelBehavioral ParadigmKey Findings for FGIN-1-27
Zebrafish (Danio rerio) Light/Dark Preference TestReduced anxiety-like behaviors (scototaxis, thigmotaxis, freezing, risk assessment).
Fewer sedative effects compared to diazepam.
Wall Lizard (Tropidurus oreadicus) Defense Test BatteryReduced anxiety- and fear-like behaviors (tonic immobility, ventilatory frequency, freezing, circling).
Increased exploratory behavior (tongue-flicking).
More effective than diazepam in reducing defensive behaviors.

Translational Implications and Prospective Research Avenues

Therapeutic Potential in Disease States

The therapeutic potential of FGIN-1-27 is being explored in various pathological conditions, highlighting its multifaceted pharmacological profile.

FGIN-1-27 is recognized for its anxiolytic effects, which are mediated by its action as a selective agonist at the mitochondrial 18 kDa translocator protein (TSPO). nih.govaustinpublishinggroup.comtocris.comnih.gov By binding to TSPO on mitochondrial membranes, FGIN-1-27 stimulates the production of neurosteroids, such as allopregnanolone (B1667786). These neurosteroids, in turn, modulate GABA receptors, leading to a reduction in anxiety without inducing sedation. nih.govnih.govaacrjournals.orgbio-techne.com

Research findings indicate that FGIN-1-27 produces anti-anxiety and anti-panic effects in non-mammalian models, including zebrafish and wall lizards, with fewer sedative side effects compared to conventional benzodiazepines like diazepam. bio-techne.comfrontiersin.org The involvement of neurosteroids in the etiology of anxiety disorders is well-established, positioning compounds that stimulate neurosteroid biosynthesis, such as FGIN-1-27, as promising novel anxiolytic agents. aacrjournals.org

In the context of depression, anti-depressive effects have been observed with TSPO ligands, including FGIN-1-27, in non-mammalian models. researchgate.net The therapeutic potential of synthetic neurosteroid analogs is also being investigated for depression, given the endogenous role of neurosteroids in various psychiatric conditions. aacrjournals.org

For epilepsy, neurosteroids are known as broad-spectrum anticonvulsant agents that offer protection against seizures induced by various mechanisms in animal models. aacrjournals.org Given that FGIN-1-27 potently stimulates neurosteroid biosynthesis, it holds potential as a therapeutic agent for epilepsy. caymanchem.comaacrjournals.org

DisorderMechanism of Action (FGIN-1-27)Observed Effects / Potential
Anxiety Spectrum DisordersStimulates neurosteroid biosynthesis (e.g., allopregnanolone) via TSPO, modulating GABA receptors. nih.govnih.govaacrjournals.orgbio-techne.comReduces anxiety without sedation; anti-anxiety and anti-panic effects observed in non-mammalian models. nih.govnih.govbio-techne.comfrontiersin.org
DepressionStimulates neurosteroid biosynthesis via TSPO. researchgate.netaacrjournals.orgAnti-depressive effects observed in non-mammalian models. researchgate.net
EpilepsyStimulates neurosteroid biosynthesis. aacrjournals.orgNeurosteroids are broad-spectrum anticonvulsants; potential for therapeutic application. caymanchem.comaacrjournals.org

FGIN-1-27 has demonstrated efficacy in ameliorating autoimmunity by inhibiting the differentiation and pathogenicity of Th17 cells, both in vitro and in vivo. haematologica.org This effect was observed in the experimental autoimmune encephalomyelitis (EAE) model, which is a well-established model for Th17 cell-driven pathologies. haematologica.org

Crucially, the observed effects of FGIN-1-27 in this context were found to be independent of its reported target, TSPO. Instead, its immunomodulatory actions were driven by a metabolic switch within Th17 cells, leading to the induction of an amino acid starvation response and alterations in cellular fatty acid composition. haematologica.org This novel mechanism suggests that FGIN-1-27 could be repurposed for the treatment of autoimmune diseases through the metabolic reprogramming of pathogenic Th17 cells. haematologica.org Given that Th17 cells are critical drivers of autoimmune diseases and inflammation is a key factor in their pathogenesis, these findings open new avenues for therapeutic intervention. haematologica.orgaacrjournals.org

ConditionMechanism of Action (FGIN-1-27)Observed Effects / Potential
Autoimmune Diseases (e.g., EAE)Inhibits differentiation and pathogenicity of Th17 cells via metabolic reprogramming (amino acid starvation response, altered fatty acid composition), independent of TSPO. haematologica.orgAmeliorates autoimmunity; potential for repurposing as a therapy targeting pathogenic Th17 cells. haematologica.org

FGIN-1-27 plays a significant role in stimulating steroidogenesis, a primary function of TSPO. researchgate.net This is particularly relevant in the context of testicular dysfunction, such as hypogonadism observed in sickle cell disease (SCD). In mouse models of SCD, treatment with FGIN-1-27 successfully resulted in eugonadal levels of serum testosterone (B1683101) without causing a decrease in intratesticular testosterone production. aacrjournals.orgnih.gov

Furthermore, FGIN-1-27 was shown to restore phosphodiesterase 5 (PDE5) activity and reduce NADPH oxidase-mediated oxidative stress in the penis, both of which are dysregulated in SCD. aacrjournals.orgnih.gov Unlike exogenous testosterone replacement therapy, which can suppress spermatogenesis, FGIN-1-27 stimulated Leydig cell testosterone formation, leading to increased serum testosterone while maintaining intratesticular testosterone concentrations and thus preserving sperm numbers. nih.govauanews.net Studies have also indicated that FGIN-1-27 can increase testosterone levels even in the absence of luteinizing hormone (LH). auanews.net

In aged rats, despite a reduction in TSPO amounts in Leydig cells, direct activation with FGIN-1-27 led to increased testosterone production, reaching levels comparable to those in young control rats. These findings suggest that FGIN-1-27 could serve as a therapeutic strategy to increase steroid levels in vivo in cases of primary hypogonadism.

ConditionMechanism of Action (FGIN-1-27)Observed Effects / Potential
Testicular Dysfunction (Hypogonadism)Stimulates Leydig cell testosterone formation via TSPO, mobilizing cholesterol to the inner mitochondrial membrane. aacrjournals.orgnih.govauanews.netIncreases serum testosterone to eugonadal levels without decreasing intratesticular testosterone or suppressing spermatogenesis. Corrects priapism in SCD models. aacrjournals.orgnih.govauanews.net

FGIN-1-27 has demonstrated a protective role against radiation-induced damage. In cultured astrocytes, FGIN-1-27 was found to mitigate radiation-induced mitochondrial hyperfunction and cellular hyperactivation.

Specifically, radiation exposure led to astrocytic hyperactivation, transforming them into a neurotoxic A1-type, and reduced cell proliferation. Concurrently, mitochondrial hyperfunction, an increase in mitochondrial membrane potential, and elevated oxidative metabolite production were observed. Treatment with FGIN-1-27, a TSPO ligand, successfully restored mitochondrial function, reduced oxidative metabolite production, mitigated astrocyte hyperactivity, decreased the number of A1-type astrocytes, and restored cell proliferative capacity. These results suggest that TSPO ligands like FGIN-1-27 represent a promising therapeutic strategy for mitigating radiation-induced brain injury (RBI).

ConditionMechanism of Action (FGIN-1-27)Observed Effects / Potential
Radiation-Induced Brain Injury (RBI)Mitigates mitochondrial hyperfunction and cellular hyperactivation in astrocytes via TSPO.Restores mitochondrial function, reduces oxidative metabolites, mitigates astrocyte hyperactivity, decreases neurotoxic A1-type astrocytes, and restores cell proliferation.

FGIN-1-27 has shown promising anti-melanogenic efficacy in both in vitro and in vivo models. caymanchem.com It significantly inhibits basal and induced melanogenesis (e.g., by α-melanocyte-stimulating hormone (α-MSH), 1-Oleoyl-2-acetyl-sn-glycerol (OAG), and Endothelin-1 (ET-1)) without exhibiting cellular toxicity. caymanchem.com

While FGIN-1-27 does not directly inhibit tyrosinase activity, it effectively downregulates the expression levels of key proteins involved in melanogenesis, including Microphthalmia-associated transcription factor (MITF), tyrosinase, Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2). caymanchem.com This is achieved primarily by suppressing the Protein Kinase A (PKA)/cAMP-Responsive Element-Binding (CREB), Protein Kinase C-β (PKC-β), and Mitogen-Activated Protein Kinase (MAPK) pathways. caymanchem.com

In in vivo experiments, FGIN-1-27 inhibited body pigmentation in zebrafish and reduced UVB-induced hyperpigmentation in guinea pig skin, notably without causing a reduction in the number of melanocytes. caymanchem.com These findings suggest that FGIN-1-27 could be a safe and effective skin-whitening agent. caymanchem.com

ApplicationMechanism of Action (FGIN-1-27)Observed Effects / Potential
Skin Whitening / HyperpigmentationInhibits melanogenesis by downregulating key proteins (MITF, tyrosinase, TRP-1, TRP-2) via suppressing PKA/CREB, PKC-β, and MAPK pathways. caymanchem.comInhibits basal and induced melanin (B1238610) production in vitro and in vivo; reduces UVB-induced hyperpigmentation without cytotoxicity or melanocyte reduction. caymanchem.com

FGIN-1-27 has demonstrated potential in oncology research, primarily through its ability to induce apoptosis and inhibit cell proliferation in various human cancer cell lines. It has been shown to induce programmed cell death in HT29 colorectal cancer cells and primary chronic lymphocytic leukemia (CLL) cells. nih.govaacrjournals.org

Studies indicate that FGIN-1-27 dose-dependently inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase in human breast cancer and colorectal cancer cells. austinpublishinggroup.comaacrjournals.org In colorectal cancer cells, FGIN-1-27 was observed to decrease mitochondrial membrane potential, an early indicator of apoptosis, and to increase caspase-3 activity. aacrjournals.org

The peripheral benzodiazepine (B76468) receptor (PBR), now known as TSPO, is frequently overexpressed in colorectal cancers and has been implicated in the control of tumor growth. aacrjournals.org The anticancer effects of FGIN-1-27 are linked to its activity as a TSPO ligand. nih.govaustinpublishinggroup.comaacrjournals.org FGIN-1-27-mediated signaling in colorectal cancer cells involves the upregulation of cyclin-dependent kinase inhibitors (such as p21Waf1/CIP1, p27Kip1, cdc16) and cell cycle inhibitors (gadd45, gadd153), along with the inactivation of ERK1/2 and downregulation of cyclins D1 and B1. The functional involvement of p21Waf1/CIP1 in FGIN-1-27-mediated G1 arrest has been confirmed in p21-deficient colorectal cancer cell lines. Furthermore, FGIN-1-27 induced apoptosis in CLL cells irrespective of their p53 or ATM status.

While FGIN-1-27 binds to TSPO with high affinity at nanomolar concentrations, its apoptosis-inducing effects in cancer cells often manifest at higher micromolar concentrations (e.g., 50-100 µM in CLL cells). This suggests that while TSPO is a target, the precise mechanisms underlying its anti-cancer effects at higher concentrations may involve additional pathways or a more complex interaction with cellular machinery.

Cancer TypeMechanism of Action (FGIN-1-27)Observed Effects / Potential
Colorectal Cancer (HT29, LS174T, Colo320 DM)Induces apoptosis (decreased mitochondrial membrane potential, increased caspase-3 activity); induces G0/G1 cell cycle arrest; upregulates cell cycle inhibitors (p21Waf1/CIP1, p27Kip1, gadd45, gadd153); inactivates ERK1/2; downregulates cyclins D1 and B1. nih.govaustinpublishinggroup.comaacrjournals.orgInhibits cell proliferation; potential as a therapeutic target in colorectal cancer. austinpublishinggroup.comaacrjournals.org
Chronic Lymphocytic Leukemia (CLL)Induces apoptosis (irrespective of p53 or ATM status).Inhibits cell proliferation; potential as a therapeutic agent.
Breast CancerInduces G0/G1 cell cycle arrest. austinpublishinggroup.comInhibits cell proliferation. austinpublishinggroup.com

Utility in Diagnostic Imaging Research (as a radiotracer for neuroinflammation/neurodegeneration)

FGIN-1-27 was initially developed as a tracer for diagnostic imaging, specifically targeting neuroinflammation and neurodegeneration. researchgate.netnih.gov The translocator protein (TSPO) is a well-established biomarker for brain inflammation and reactive gliosis, making TSPO ligands valuable neuroimaging agents for Positron Emission Tomography (PET) studies. gabarx.comtandfonline.comacs.orgbohrium.com

Comparative Pharmacological Profiling with Other TSPO Ligands

FGIN-1-27 is characterized as a high-affinity agonist for TSPO, demonstrating a Ki value of 5 nM. biomol.comprobechem.combio-techne.com Its binding profile shows high affinity, as evidenced by its ability to displace other known TSPO ligands like PK11195. nih.govresearchgate.net

In comparative pharmacological studies, FGIN-1-27 has exhibited anxiolytic effects in non-mammalian models, such as zebrafish and wall lizards, that are comparable to those of diazepam but with the advantage of fewer sedative side effects. biorxiv.orgbiorxiv.org

The effects of FGIN-1-27 can be concentration-dependent. At nanomolar concentrations, FGIN-1-27, similar to PK11195 and Ro5-4864, has been shown to protect cells from cytotoxicity. mdpi.com However, at higher, micromolar concentrations (typically >50 µM), FGIN-1-27, PK11195, and Ro5-4864 have been observed to induce cytotoxic effects and apoptosis in various cancer cell types, including neuroblastomas and glioblastomas. gabarx.commdpi.comhaematologica.org The precise involvement of TSPO in these pro-apoptotic effects at higher concentrations remains a subject of ongoing debate. gabarx.comhaematologica.orgoup.com

FGIN-1-27 has also demonstrated pro-apoptotic and steroidogenic activities. researchgate.net In studies involving Leydig cells, FGIN-1-27 significantly increased testosterone production in both young and aged cells, achieving levels comparable to those induced by luteinizing hormone (LH) in old cells, and enhancing cholesterol transport. oup.com This contrasts with Ro5-4864, which showed a lesser effect on progesterone (B1679170) production in MA-10 cells and limited impact on testosterone production in rat Leydig cells. oup.com

The following table summarizes the binding affinities of FGIN-1-27 and other notable TSPO ligands:

CompoundPubChem CIDKi (nM)Reference
FGIN-1-271324965 biomol.comprobechem.combio-techne.com
PK1119548270.602–3.60 frontiersin.orgprobechem.com
Ro5-486449301.02–20.04 frontiersin.orgprobechem.com
DPA-714113426867.0 probechem.com

Further Elucidation of TSPO-Dependent and TSPO-Independent Mechanisms and Their Interplay

Research on FGIN-1-27 has been crucial in dissecting the complex mechanisms mediated by TSPO, as well as identifying effects that operate independently of this protein.

TSPO-Dependent Mechanisms: FGIN-1-27 functions as an agonist at TSPO, a mitochondrial cholesterol transporter intricately linked to neurosteroidogenesis. biorxiv.orgbiorxiv.org A primary role of TSPO is to facilitate the transport of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM), a critical and rate-limiting step in the synthesis of both steroids and neurosteroids. acs.orgspandidos-publications.comacadempharm.ru FGIN-1-27 effectively stimulates the synthesis of neuroactive steroids, such as allopregnanolone. researchgate.netnih.govbiomol.combio-techne.comhellobio.comtocris.comrndsystems.com Its administration can increase serum testosterone levels, potentially through dual actions on both the hypothalamus-pituitary axis and the gonads. nih.gov TSPO also functionally interacts with the steroidogenic acute regulatory protein (StAR) to mobilize cholesterol into mitochondria, a process enhanced by FGIN-1-27. researchgate.net In a preclinical model of sickle cell disease, FGIN-1-27 was shown to control priapism by restoring phosphodiesterase 5 activity and reducing NADPH oxidase-mediated oxidative stress in penile tissue, effects linked to endogenous testosterone production. nih.gov Furthermore, TSPO ligands, including FGIN-1-27, have been demonstrated to increase brain neurosteroid levels in vivo. frontiersin.org

TSPO-Independent Mechanisms: Despite its high affinity for TSPO, FGIN-1-27's effect on Th17 cell differentiation and interleukin-17 (IL-17) production has been found to be independent of its binding to TSPO. researchgate.netnih.govresearchgate.net This TSPO-independent action is mediated by a metabolic switch in Th17 cells, which triggers the amino acid starvation response (AAR) and alters cellular fatty acid composition. nih.govresearchgate.net This metabolic reprogramming also involves the downregulation of glycolytic enzymes and intermediates. nih.govresearchgate.net Additionally, at micromolar concentrations, the pro-apoptotic effects of FGIN-1-27 observed in certain cancer cell types may occur independently of TSPO. gabarx.comhaematologica.orgoup.com In human osteoblast-like cells, FGIN-1-27 has been shown to reduce cell viability, cell metabolism, and mitochondrial function, accompanied by decreased mRNA and protein expression of TSPO and Voltage Dependent Anion Channel 1 (VDAC1), suggesting a broader impact on cellular processes beyond direct TSPO activation. nih.gov

Contribution to Fundamental Understanding of TSPO Biology and Neurosteroidogenesis Pathways

FGIN-1-27 has significantly advanced the fundamental understanding of TSPO biology and its intricate role in neurosteroidogenesis. As a TSPO agonist, it has been instrumental in demonstrating the functional conservation of TSPO in defensive behaviors across diverse species, including anamniotes like zebrafish and wall lizards. biorxiv.orgbiorxiv.org This comparative approach strengthens the rationale for utilizing anamniote models in behavioral pharmacology and highlights TSPO/neurosteroidogenesis as a promising target for treating anxiety disorders. biorxiv.orgbiorxiv.org

The compound's ability to stimulate neurosteroidogenesis, leading to the production of neuroactive steroids such as allopregnanolone, underscores TSPO's pivotal role in this pathway, which in turn indirectly modulates GABA receptors. biomol.combio-techne.comhellobio.comtocris.comrndsystems.com Its observed effects on Leydig cell testosterone production and cholesterol transport have provided crucial insights into TSPO's involvement in peripheral steroidogenesis, particularly in the context of aging. oup.comresearchgate.net

Q & A

Q. What are the primary molecular targets and downstream pathways modulated by FGIN-1-27 in cellular models?

FGIN-1-27 primarily targets the 18 kDa translocator protein (TSPO), a mitochondrial cholesterol transporter, to regulate steroidogenesis (e.g., allopregnanolone) and metabolic reprogramming. Key downstream pathways include:

  • p38MAPK/caspase-3 activation in apoptosis induction (OE-33 oesophageal cancer cells) .
  • PKA/CREB, PKC-β, and MAPK pathways in melanogenesis inhibition (human epidermal melanocytes) .
  • PPAR-γ suppression in microglial M2 polarization (neuroinflammation models) . Methodological validation includes Western blotting for phospho-eIF2α/ATF4 , flow cytometry for ROS levels , and RT-qPCR for pathway-specific markers (e.g., CD206, Arg-1) .

Q. What experimental approaches are recommended to assess FGIN-1-27’s effects on gene expression and cellular viability?

  • RNA sequencing or microarray analysis to identify differentially expressed genes (e.g., Asns, Gpt2, Slc1a4) .
  • Cell viability assays (MTT or trypan blue exclusion) to quantify proliferation inhibition .
  • Annexin V/PI staining or TUNEL assays for apoptosis detection .
  • Mushroom tyrosinase assays to rule out direct enzyme inhibition in melanogenesis studies .

Q. How can FGIN-1-27 be synthesized for laboratory use, and what are the advantages of continuous flow methods?

FGIN-1-27 is synthesized via a continuous flow process that improves scalability, reproducibility, and safety compared to traditional batch methods. Key benefits include:

  • Precise control of reaction parameters (temperature, residence time).
  • Reduced handling of hazardous intermediates (e.g., diazepam derivatives) .
  • Milligram-to-gram scale production for biological testing .

Advanced Research Questions

Q. How can contradictory findings on FGIN-1-27’s dual activation of p38MAPK and caspase-3 be resolved experimentally?

In OE-33 cells, FGIN-1-27 activates p38MAPK and caspase-3 independently. To dissect these pathways:

  • Use p38MAPK inhibitors (SB202190) and caspase-3 inhibitors (DEVD-CHO) in tandem to isolate their contributions .
  • Perform phosphorylation-specific Western blots to track temporal activation patterns .
  • Combine siRNA knockdown of p38MAPK with caspase-3 activity assays to validate cross-talk .

Q. What methodologies are critical for studying FGIN-1-27’s metabolic reprogramming in Th17 cells?

  • Seahorse metabolic flux analysis to quantify glycolysis vs. oxidative phosphorylation shifts .
  • GC-MS or LC-MS for metabolomic profiling of intermediates (e.g., α-ketoglutarate, succinate) .
  • In vivo autoimmune models (e.g., EAE mice) to correlate metabolic changes with disease amelioration .

Q. How does FGIN-1-27’s species-specific pharmacological profile impact translational research?

FGIN-1-27 exhibits divergent effects across species:

  • Zebrafish : Reduces anxiety-like behaviors (e.g., dark adaptation) but lacks sedation .
  • Wall lizards (Tropidurus oreadicus) : Suppresses defensive behaviors (freezing, circling) more effectively than diazepam .
  • Mice : Increases serum testosterone via dual Leydig cell and luteinizing hormone (LH) mechanisms . Use cross-species behavioral batteries (e.g., defense test batteries) and hormonal profiling (ELISA for testosterone/LH) to compare responses .

Q. What strategies are recommended to explore FGIN-1-27’s dual regulation of testosterone and LH in vivo?

  • Hypophysectomy or Leydig cell ablation to isolate LH-dependent vs. direct steroidogenic effects .
  • Pulsatile gonadotropin-releasing hormone (GnRH) administration to test LH feedback loops .
  • TSPO knockout mice to confirm receptor specificity in testosterone synthesis .

Q. How can FGIN-1-27’s structural modifications enhance TSPO binding affinity and selectivity?

Replace the methylene amide group in FGIN-1-27 with α-ketoamide to reduce conformational flexibility. This modification increases TSPO affinity while avoiding benzodiazepine receptor (BzR) cross-reactivity . Validate via:

  • Radioligand binding assays (e.g., 3^3H-PK11195 competition).
  • Molecular dynamics simulations to assess binding pocket interactions .

Data Analysis and Reproducibility

Q. How should researchers address variability in FGIN-1-27’s effects on ROS levels across cell types?

  • Standardize DCFDA fluorescence measurements with internal controls (e.g., H2_2O2_2 treatment) .
  • Use N-acetylcysteine (NAC) pretreatment to confirm ROS-mediated vs. ROS-independent mechanisms .

Q. What statistical frameworks are essential for interpreting contradictory gene expression data (e.g., Asns upregulation vs. metabolic suppression)?

  • Hierarchical clustering to group co-regulated genes.
  • Pathway enrichment analysis (DAVID, GSEA) to identify overrepresented biological processes .
  • Meta-analysis of multi-omics datasets (transcriptomics + metabolomics) to resolve context-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.